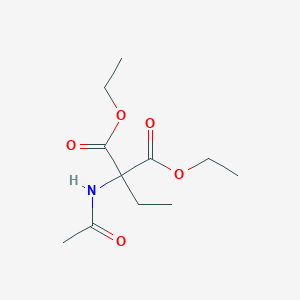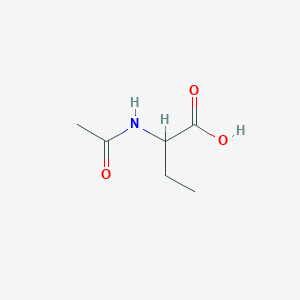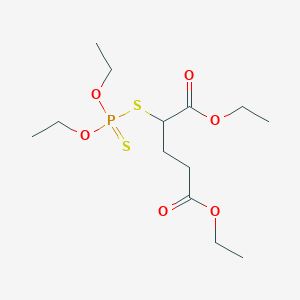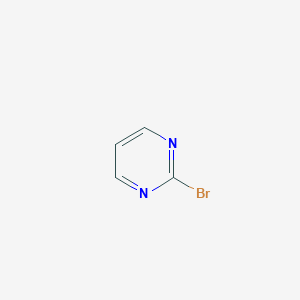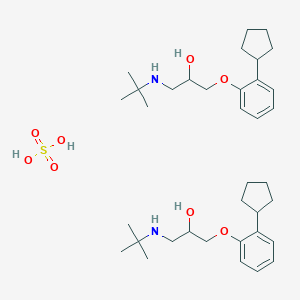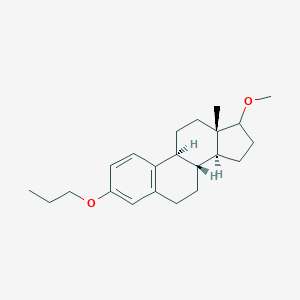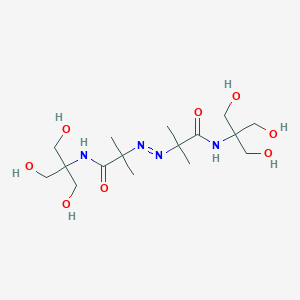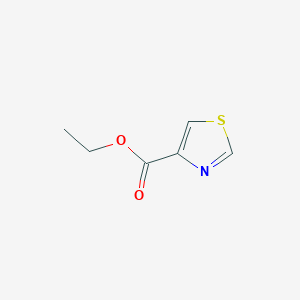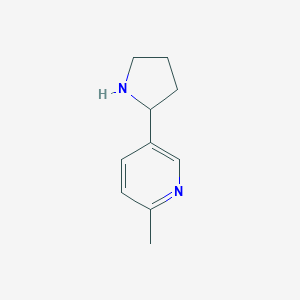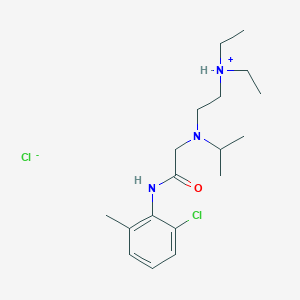
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride, commonly known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a widely used anesthetic in the medical field.
Wirkmechanismus
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This mechanism of action makes it an effective local anesthetic.
Biochemische Und Physiologische Effekte
Lidocaine has been shown to have various biochemical and physiological effects on the body. It can cause vasodilation, decrease heart rate, and reduce myocardial contractility. It has also been shown to inhibit platelet aggregation and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is a widely used anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it has been shown to have some limitations, such as potential interference with certain experimental assays and the need for caution when interpreting results due to its potential effects on cellular and physiological processes.
Zukünftige Richtungen
There are several potential future directions for research on Lidocaine. One area of interest is the development of new formulations and delivery methods for more targeted and effective pain management. Another area of research is the investigation of Lidocaine's potential therapeutic applications in conditions such as cancer pain management and neuropathic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Lidocaine on the body and its potential interactions with other drugs and substances.
In conclusion, Lidocaine is a widely used local anesthetic drug that has been extensively studied for its potential therapeutic applications in various medical conditions. Its mechanism of action involves blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. While it has several advantages in laboratory experiments, caution is needed when interpreting results due to its potential effects on cellular and physiological processes. There are several potential future directions for research on Lidocaine, including the development of new formulations and delivery methods for more targeted pain management and further investigation of its potential therapeutic applications in various medical conditions.
Synthesemethoden
The synthesis of Lidocaine involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine and isopropylamine to form 6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied for its potential therapeutic applications in various medical conditions such as neuropathic pain, arrhythmias, and postoperative pain management. It has also been used in dentistry and ophthalmology as a local anesthetic.
Eigenschaften
CAS-Nummer |
102489-51-0 |
|---|---|
Produktname |
6'-Chloro-2-((2-(diethylamino)ethyl)isopropylamino)-o-acetotoluidide hydrochloride |
Molekularformel |
C18H31Cl2N3O |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propan-2-ylamino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30ClN3O.ClH/c1-6-21(7-2)11-12-22(14(3)4)13-17(23)20-18-15(5)9-8-10-16(18)19;/h8-10,14H,6-7,11-13H2,1-5H3,(H,20,23);1H |
InChI-Schlüssel |
ACICUOKESZVAFL-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCN(CC(=O)NC1=C(C=CC=C1Cl)C)C(C)C.[Cl-] |
Synonyme |
2-[(2-chloro-6-methyl-phenyl)carbamoylmethyl-propan-2-yl-amino]ethyl-d iethyl-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



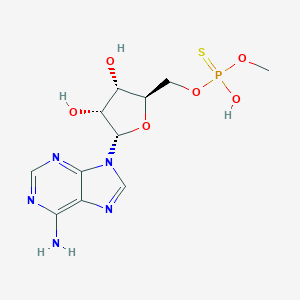
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
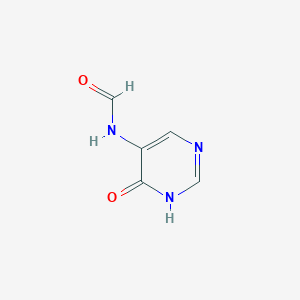
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
